Acetamide, N-(1-iodopropyl)-
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Overview
Description
N-(1-Iodopropyl)acetamide is an organic compound with the molecular formula C5H10INO. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a 1-iodopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Iodopropyl)acetamide typically involves the reaction of acetamide with 1-iodopropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N-(1-Iodopropyl)acetamide may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Iodopropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the 1-iodopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding amides with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce an oxidized amide .
Scientific Research Applications
N-(1-Iodopropyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Iodopropyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the 1-iodopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and processes, depending on the specific target molecules involved .
Comparison with Similar Compounds
Similar Compounds
N-(1-Bromopropyl)acetamide: Similar in structure but with a bromine atom instead of iodine.
N-(1-Chloropropyl)acetamide: Similar in structure but with a chlorine atom instead of iodine.
N-(1-Fluoropropyl)acetamide: Similar in structure but with a fluorine atom instead of iodine.
Uniqueness
N-(1-Iodopropyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions, which can be advantageous in certain synthetic applications .
Properties
CAS No. |
62123-44-8 |
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Molecular Formula |
C5H10INO |
Molecular Weight |
227.04 g/mol |
IUPAC Name |
N-(1-iodopropyl)acetamide |
InChI |
InChI=1S/C5H10INO/c1-3-5(6)7-4(2)8/h5H,3H2,1-2H3,(H,7,8) |
InChI Key |
FNXQTVOOBAIREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC(=O)C)I |
Origin of Product |
United States |
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